molecular formula C9H9NO5 B1346451 Methyl 3-methoxy-4-nitrobenzoate CAS No. 5081-37-8

Methyl 3-methoxy-4-nitrobenzoate

Cat. No.: B1346451
CAS No.: 5081-37-8
M. Wt: 211.17 g/mol
InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, specifically a methyl ester with a methoxy group at the 3-position and a nitro group at the 4-position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-methoxybenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-methoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-methoxy-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-methoxy-4-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other functionalized benzoates.

    Biology: It is used in studies involving enzyme inhibition and as a probe to investigate biochemical pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The methoxy group can influence the reactivity of the aromatic ring by donating electron density, making the ring more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-4-nitrobenzoate is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

methyl 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVFEPFLFHDHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301880
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-37-8
Record name 5081-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (463 g) was added dropwise to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) with potassium carbonate (450 g) in DMF (1 L) at room temperature. The reaction solution was stirred at room temperature overnight, and then methyl iodide (230 g) was added to the reaction solution. The reaction solution was further stirred at room temperature for six hours. The reaction solution was added to ice water, and the precipitated solid was collected by filtration. The resulting solid was dried at 50° C. overnight to obtain 178 g of the title compound. The property values corresponded to the reported values (CAS #5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxy-4-nitrobenzoic acid (203 g, 1.109 mol) and K2CO3 (345 g, 2.496 mol) in DMF (3000 mL) was added drop wise CH3I (400 g, 2.817 mol) at ambient temperature. The mixture was stirred at ambient temperature for 13 h. TLC (EtOAc: Petroleum ether 1:4) indicated the reaction was complete. Most of the solvent was removed under reduced pressure and the residue was diluted with water (2 L). Then the mixture was extracted with EtOAc(2 L×3). The combined organic layers were washed with water (1 L×3), dried over Na2SO4 and concentrated under reduced pressure to yield the desired ester (172 g, 73.5%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.848-7.827 (d, 2H), 7.759 (s, 1H), 7.705-7.681 (d, 1H), 4.018 (s, 3H), 3.969 (s, 3H).
Quantity
203 g
Type
reactant
Reaction Step One
Name
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
73.5%

Synthesis routes and methods III

Procedure details

Methyl iodide (463 g) was dropped to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) and potassium carbonate (450 g) in DMF (1 L) at room temperature. After agitating the reaction solution at room temperature overnight, methyl iodide (230 g) was further added to the reaction mixture, and the reaction mixture was further agitated at room temperature for 6 hours. The reaction mixture was added to ice water and the deposited solids were obtained by filtration. 178 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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